Netarsudil dihydrochloride is a synthetic compound classified as a Rho kinase (ROCK) inhibitor and norepinephrine transporter (NET) inhibitor. [, ] In scientific research, it serves as a valuable tool for studying cellular processes regulated by ROCK and NET, particularly in the context of ocular physiology and pathology.
Netarsudil dihydrochloride is a pharmaceutical compound primarily utilized in the treatment of elevated intraocular pressure associated with conditions such as primary open-angle glaucoma and ocular hypertension. It functions as a Rho kinase inhibitor, which plays a crucial role in regulating aqueous humor outflow within the eye. The compound was developed and is marketed under the brand name Rhopressa, approved by the U.S. Food and Drug Administration in December 2017.
Netarsudil dihydrochloride is synthesized from various precursors, with its initial development stemming from research aimed at discovering effective ocular hypotensive agents. The compound is derived from the amino isoquinoline amide class of compounds, which have demonstrated potential in reducing intraocular pressure through distinct biochemical pathways.
Netarsudil dihydrochloride is classified as a small molecule drug and specifically categorized as a Rho kinase inhibitor. Its mechanism involves modulation of the cytoskeletal dynamics within trabecular meshwork cells, enhancing aqueous outflow and thus lowering intraocular pressure.
The synthesis of Netarsudil dihydrochloride involves several key steps:
The synthetic route has been optimized to improve yield and reduce costs, including modifications to the chiral resolution step and exploring alternative methods for deprotection that are more amenable to large-scale production.
Netarsudil dihydrochloride has a complex molecular structure characterized by its amino isoquinoline framework. The specific molecular formula is CHClNO, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
Netarsudil dihydrochloride participates in various chemical reactions typical for amides and esters, including hydrolysis under acidic or basic conditions. Its reactivity can also be influenced by the presence of functional groups within its structure.
The stability of Netarsudil dihydrochloride under physiological conditions has been studied extensively, confirming that it maintains integrity when formulated as an ophthalmic solution.
The primary mechanism of action for Netarsudil dihydrochloride involves inhibition of Rho-associated protein kinase (ROCK). By inhibiting ROCK1 and ROCK2, it leads to:
Clinical studies have demonstrated significant reductions in intraocular pressure with consistent dosing regimens, highlighting its efficacy compared to placebo treatments .
Netarsudil dihydrochloride is primarily used in ophthalmology for:
Netarsudil dihydrochloride emerged from targeted molecular design strategies focused on inhibiting Rho-associated protein kinases (ROCK I/II), key regulators of trabecular meshwork contractility and aqueous humor outflow resistance. Rational drug design exploited the ATP-binding cleft of ROCK isoforms, incorporating a 4-((2-aminoethyl)amino)isoquinoline scaffold to achieve competitive inhibition with nanomolar affinity [4] [10]. This core structure was optimized to balance kinase selectivity and physicochemical properties, specifically:
Comparative analysis revealed netarsudil’s dual mechanism: ROCK inhibition (IC₅₀ = 1 nM) and norepinephrine transporter (NET) inhibition (IC₅₀ = 1.7 nM), the latter reducing aqueous humor production [2] [7]. This polypharmacology was intentionally engineered through molecular hybridization, merging structural motifs from selective ROCK inhibitors and adrenergic transport modulators [4].
Table 1: Key Pharmacological Targets of Netarsudil Dihydrochloride
Target | Inhibition IC₅₀ (nM) | Biological Consequence |
---|---|---|
ROCK I | 0.6 | Trabecular meshwork relaxation |
ROCK II | 1.0 | Increased conventional outflow |
NET | 1.7 | Reduced aqueous humor production |
The (S)-stereochemistry at the C-2 position of netarsudil’s phenylacetamide linker is critical for target engagement. Asymmetric synthesis employed Evans’ (R)-4-benzyloxazolidin-2-one chiral auxiliary to direct stereoselective alkylation, achieving 96:4 diastereomeric ratio (dr) during C–N bond formation [5] [8]. The synthetic sequence involved:
Crucially, the final amide coupling with 6-aminoisoquinoline utilized 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TCF-Cl) activation to prevent racemization – a significant improvement over classical carbodiimide methods that caused partial epimerization [5]. X-ray crystallography confirmed the (S)-configuration enables optimal hydrogen bonding with ROCK II’s Leu205 residue, explaining the 30-fold potency reduction observed in (R)-isomers [1].
Netarsudil’s zwitterionic character limits corneal permeability. Strategic prodrug design incorporated a 2,4-dimethylbenzoate ester at the phenylacetic acid’s benzylic position, significantly increasing log P by 2.3 units (from –1.2 to +1.1) [1] [5]. This modification:
Structure-hydrolysis studies revealed the 2,4-dimethyl substitution pattern optimized esterase recognition while preventing premature plasma hydrolysis. Ortho-methyl sterically shields the carbonyl from serum esterases, while para-methyl enhances lipophilicity without impeding enzymatic access [1]. Alternative esters (e.g., pivaloyl, ethyl carbonate) showed either insufficient hydrolysis rates (t₁/₂ > 120 min) or chemical instability in ophthalmic formulations [5].
Table 2: Impact of Ester Modifications on Corneal Penetration
Ester Group | log P | Corneal Flux (μg/cm²/h) | t₁/₂ Hydrolysis (min) |
---|---|---|---|
None (free acid) | -1.2 | 0.8 | N/A |
2,4-Dimethylbenzoate | 1.1 | 4.6 | 15 |
Pivaloyl | 1.8 | 3.1 | 142 |
Ethyl carbonate | 0.7 | 2.9 | 87 |
Systematic SAR exploration identified three pharmacophoric elements dictating ROCK inhibition and ocular hypotensive efficacy:1. Isoquinoline substitution:- 6-Amino position: Primary amine (–NH₂) essential for H-bond donation (3-fold loss with –NMe₂) [1]- Ring nitrogen: Critical for kinase hinge binding; isosteric replacement (e.g., quinoline) reduced ROCK II affinity 10-fold [4]
Notably, N-methylation of the β-amino group abolished NET inhibition without affecting ROCK activity, demonstrating modular optimization of dual pharmacology [2]. Hybrid analogs replacing the phenyl ring with heteroaryls (pyridyl, thiophene) showed improved solubility but compromised tissue distribution due to reduced log D at physiological pH [4].
Table 3: Key Compounds in Netarsudil’s SAR Development
Compound | R₁ (Isoquinoline) | R₂ (Amino Acid) | ROCK II IC₅₀ (nM) | IOP Reduction vs Baseline |
---|---|---|---|---|
Netarsudil | 6-NH₂ | (S)-CH(Ph)COOCH₂(2,4-Me₂Ph) | 1.0 | 25–39% [3] |
AR-12286 | 6-OH | (S)-CH(Ph)COOH | 8.0 | 18–22% [4] |
Analog 7b | 6-NHCH₃ | (S)-CH(Ph)COOCH₃ | 12 | 12–15% [1] |
SNJ-1656 | 6-NH₂ | (R)-CH(Ph)COOCH₃ | 32 | 14–18% [10] |
Netarsudil dihydrochloride represents a milestone in structure-guided ophthalmic drug design, integrating stereochemical precision, prodrug engineering, and polypharmacology to overcome historical challenges in targeting the trabecular meshwork. Its optimization pathway provides a template for next-generation ROCK inhibitors with enhanced tissue selectivity.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2